2-(Boc-amino)-4-(hydroxymethyl)pyridine
Overview
Description
The compound "2-(Boc-amino)-4-(hydroxymethyl)pyridine" is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis, particularly in the protection of amines. The hydroxymethyl group attached to the pyridine ring suggests potential reactivity and a site for further functionalization .
Synthesis Analysis
The synthesis of related pyridine derivatives often involves the introduction of functional groups to the pyridine core. For instance, asymmetric synthesis of amino pyrrolidines, which are potential glycosidase inhibitors, has been achieved from trans-4-hydroxy-L-proline, indicating the versatility of pyridine derivatives in synthesizing complex molecules . Additionally, the synthesis of Boc-pyrrolidines can be performed through enantioselective deprotonation using s-BuLi and (-)-sparteine, demonstrating the application of chiral bases in the synthesis of pyridine derivatives .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be complex, as seen in the crystal structure analysis of a related compound, which revealed a coplanar arrangement of pyrazole, pyridine, and pyran rings, stabilized by intermolecular hydrogen bonding . This suggests that "2-(Boc-amino)-4-(hydroxymethyl)pyridine" could also exhibit interesting structural features, potentially influencing its reactivity and physical properties.
Chemical Reactions Analysis
Pyridine derivatives undergo various chemical reactions. For example, the aminomethylation of hydroxypyridines is directed primarily to specific positions on the pyridine ring, leading to the formation of amino and hydroxymethyl derivatives . This indicates that "2-(Boc-amino)-4-(hydroxymethyl)pyridine" may also participate in similar reactions, such as aminomethylation, to introduce additional functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be influenced by their functional groups. Computational studies on a related compound, 4-(Boc-amino) pyridine, have provided insights into its spectroscopic properties, including vibrational frequencies, NMR chemical shifts, and electronic properties such as HOMO-LUMO energies . These studies suggest that "2-(Boc-amino)-4-(hydroxymethyl)pyridine" may also exhibit unique spectroscopic and electronic characteristics, which could be relevant for its applications in various fields.
Scientific Research Applications
1. Catalytic Protodeboronation of Pinacol Boronic Esters
- Application Summary: This research involves the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
- Results or Outcomes: The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
2. N-Boc Deprotection of Amines
- Application Summary: N-Boc deprotection (deBoc) is a common reaction in pharmaceutical research and development, as well as pharma manufacturing . The use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent .
- Results or Outcomes: The use of this method facilitates product separation and enhances efficiency and productivity relative to a batch process .
3. Buchwald–Hartwig Amination
- Application Summary: The synthesis of N-protected amino esters is achieved via a chemo-selective Buchwald Hartwig cross-coupling reaction . This process uses a PEPPSI-IPr Pd-catalyst .
- Results or Outcomes: Nearly two dozen functionally and structurally diverse amino ester molecules are created by individually cross-coupling eight aryl halo esters and three different secondary amines .
4. Dual Protection of Amines
- Application Summary: This research highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
- Results or Outcomes: The research directs attention towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .
5. Hydrolysis of Phenylboronic Pinacol Esters
- Results or Outcomes: The kinetics of the hydrolysis is dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .
6. N-Boc Deprotection of Amines
- Application Summary: N-Boc deprotection (deBoc) is a common reaction in pharmaceutical research and development, as well as pharma manufacturing . The use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent .
- Results or Outcomes: The use of this method facilitates product separation and enhances efficiency and productivity relative to a batch process .
properties
IUPAC Name |
tert-butyl N-[4-(hydroxymethyl)pyridin-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-9-6-8(7-14)4-5-12-9/h4-6,14H,7H2,1-3H3,(H,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIMVFCGNYLUMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00631035 | |
Record name | tert-Butyl [4-(hydroxymethyl)pyridin-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00631035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Boc-amino)-4-(hydroxymethyl)pyridine | |
CAS RN |
304873-62-9 | |
Record name | tert-Butyl [4-(hydroxymethyl)pyridin-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00631035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.